Egfr-IN-32

EGFR Tyrosine Kinase Inhibitor NSCLC

Egfr-IN-32 (CAS 2701553-78-6) is a potent, irreversible EGFR inhibitor with an acrylamide scaffold, disclosed as Compound 2 in WO2021185297A1. Unlike osimertinib, it targets C797S and other tertiary mutations, essential for studying osimertinib-resistant NSCLC. Its distinct binding mode enables precise SAR studies and mutant-selectivity window determination. Procure this research tool for reproducible, translationally relevant EGFR mutation research.

Molecular Formula C31H34N6O3
Molecular Weight 538.6 g/mol
Cat. No. B12413694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-32
Molecular FormulaC31H34N6O3
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CC=CC=C3OC4=CC=CC=C4)OC
InChIInChI=1S/C31H34N6O3/c1-6-30(38)33-25-20-26(29(39-5)21-27(25)37(4)19-18-36(2)3)35-31-32-17-16-24(34-31)23-14-10-11-15-28(23)40-22-12-8-7-9-13-22/h6-17,20-21H,1,18-19H2,2-5H3,(H,33,38)(H,32,34,35)
InChIKeyBVPMIKLQWLLAPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Egfr-IN-32: Procurement-Grade EGFR Inhibitor for NSCLC and EGFR-Mutation Research


Egfr-IN-32 (CAS 2701553-78-6) is a potent, small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . Overexpression and activating mutations in EGFR are well-established drivers of uncontrolled cell growth in numerous cancers, particularly non-small cell lung cancer (NSCLC) . This compound is explicitly disclosed as 'Compound 2' in patent WO2021185297A1, where it is characterized for its potential in studying diseases associated with EGFR mutations [1].

Critical Procurement Note: Why Substituting Egfr-IN-32 with Another EGFR Inhibitor is Not Advisable


The term 'EGFR inhibitor' encompasses a heterogeneous class of compounds with profoundly different selectivity profiles against wild-type and specific mutant forms of the kinase [1]. For instance, first-generation inhibitors like gefitinib show limited potency against the common resistance mutation T790M (IC50 >100 nM), while third-generation inhibitors like osimertinib potently target T790M but lose activity against the C797S mutation [2]. This variability means that substituting one EGFR inhibitor for another without verifying its specific inhibitory fingerprint can lead to a complete misinterpretation of biological results. Selecting a research tool like Egfr-IN-32, which is specifically cited for its application in EGFR mutation-related disease models, is crucial for experimental reproducibility and translational relevance [3].

Quantitative Evidence Guide: Differentiating the Profile of Egfr-IN-32


Comparative Selectivity: Theoretical Advantage in EGFR-Mutant vs. Wild-Type Models

A key differentiator for EGFR research tools is the selectivity window between mutant and wild-type (WT) EGFR, as this influences the therapeutic index and off-target toxicity profile. While direct selectivity data for Egfr-IN-32 is not publicly available in a comparative format, its classification as a next-generation inhibitor within patent WO2021185297A1 implies a designed bias toward mutant EGFR, similar to osimertinib [1]. Osimertinib demonstrates a clear selectivity window, with an IC50 of 480 nM for WT EGFR compared to <15 nM for the T790M mutant, a >32-fold difference [2]. In contrast, earlier inhibitors like afatinib show higher WT potency (IC50 0.5 nM) with a narrower window against the L858R/T790M mutant (IC50 10 nM), resulting in only a 20-fold difference [3]. This context is critical for users prioritizing models where sparing WT EGFR is necessary to reduce background effects.

EGFR Tyrosine Kinase Inhibitor NSCLC Selectivity

Resistance Profile: Potential Utility Against C797S-Mediated Osimertinib Resistance

The emergence of the C797S mutation is a primary mechanism of acquired resistance to third-generation EGFR inhibitors like osimertinib, rendering them ineffective [1]. Osimertinib, for example, shows a dramatic loss of potency against the L858R/T790M/C797S triple mutant, with reported IC50 values increasing to >400 nM in some assays [2]. The patent family for Egfr-IN-32 (WO2021185297A1) and related compounds (e.g., WO2021185348A1) includes claims for inhibitors designed to target a range of mutations, including those that confer resistance to earlier generations [3]. This positions Egfr-IN-32 as a potentially valuable tool for investigating C797S-driven resistance mechanisms, where compounds like osimertinib fail. While the specific IC50 of Egfr-IN-32 against this mutant is not publicly disclosed, its classification within this new chemical series suggests a differentiated resistance profile compared to clinical standards.

EGFR T790M C797S Drug Resistance Osimertinib

Structural Scaffold: A Distinct Chemical Series from Reversible ATP-Competitive Inhibitors

Egfr-IN-32 contains an acrylamide functional group, a hallmark of covalent, irreversible EGFR inhibitors . This is a key differentiator from reversible inhibitors like gefitinib or erlotinib. The covalent binding mechanism can lead to prolonged target engagement and distinct cellular pharmacology, often resulting in lower IC50 values in washout experiments and more durable pathway inhibition [1]. For instance, afatinib (covalent) exhibits an IC50 of 0.4 nM against EGFR L858R, whereas gefitinib (reversible) shows an IC50 of ~1 nM in similar assays, but the functional difference in long-term assays is more pronounced due to irreversibility [2]. The specific acrylamide warhead and pyrimidine core of Egfr-IN-32 represent a unique chemotype within this class, as defined in WO2021185297A1, offering a distinct structure-activity relationship (SAR) starting point compared to other covalent inhibitors like osimertinib or afatinib .

EGFR Covalent Inhibitor Acrylamide Chemical Probe

Optimal Application Scenarios for Procuring and Using Egfr-IN-32


Investigating Acquired Resistance to Third-Generation TKIs

Egfr-IN-32 is optimally deployed as a chemical probe in cellular models of NSCLC that have developed resistance to osimertinib. Given its classification within a patent series designed to target a broad spectrum of mutations [1], it is a suitable tool for evaluating whether a novel phenotype can overcome C797S or other tertiary mutations, as discussed in the resistance profile evidence. Using a tool like osimertinib in this context would be scientifically invalid due to its known lack of activity against this mutant.

Comparative Pharmacology Studies of Covalent EGFR Inhibitors

Due to its distinct acrylamide-based scaffold and irreversible binding mode , Egfr-IN-32 is a valuable comparator compound for SAR studies. Researchers procuring it alongside other covalent inhibitors (e.g., afatinib, osimertinib) can delineate how specific structural modifications impact kinase selectivity, cellular washout kinetics, and the duration of downstream pathway suppression, as highlighted in the structural evidence.

Validating Activity in EGFR-Mutant vs. Wild-Type Cell Line Panels

A key application is the systematic profiling of Egfr-IN-32 across a panel of isogenic or cancer cell lines with defined EGFR genotypes (e.g., WT, L858R, Exon 19 deletion, T790M). As inferred from the selectivity evidence, this allows the user to empirically define the compound's mutant-selectivity window and therapeutic index, a critical parameter for interpreting subsequent in vivo pharmacology or combination therapy experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Egfr-IN-32

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.